molecular formula C9H16N4 B1426828 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine CAS No. 1342851-15-3

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Katalognummer: B1426828
CAS-Nummer: 1342851-15-3
Molekulargewicht: 180.25 g/mol
InChI-Schlüssel: OLFLASZBAPIVPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a molecular framework that combines a piperidine ring with a 1-methyl-1H-pyrazole moiety . This structure places it within a class of heterocyclic compounds recognized as highly valuable scaffolds for developing novel therapeutic agents . The piperidine ring is a common feature in many pharmaceuticals, while the pyrazole nucleus is known for its diverse biological activities . Pyrazole derivatives have been extensively researched and are reported to exhibit a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities . Furthermore, such heterocyclic amino acid-like derivatives are important for creating DNA-encoded chemical libraries and serving as building blocks for more complex molecules . The specific substitution pattern on this core scaffold suggests its potential for use in high-throughput screening and as a key intermediate in the synthesis of targeted chemical libraries . This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Eigenschaften

IUPAC Name

1-(2-methylpyrazol-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-9(4-5-11-12)13-6-2-3-8(10)7-13/h4-5,8H,2-3,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFLASZBAPIVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Pyrazole Ring Construction

The pyrazole ring is typically constructed via condensation of β-ketonitriles or β-dicarbonyl compounds with hydrazines. This method is well-documented as the most versatile for 5-aminopyrazoles synthesis, which are closely related to 1-methyl-pyrazolyl derivatives.

  • For example, condensation of β-ketonitriles with methylhydrazine leads to 1-methyl-pyrazolyl intermediates.
  • Alternative routes include the use of substituted hydrazines with appropriate ketones or nitriles to introduce the methyl substituent at the N1 position of the pyrazole ring.

Cyclization and Functional Group Manipulation

  • Cyclization agents such as Lawesson's reagent have been employed to improve yields and avoid toxic solvents like pyridine, which was traditionally used in cyclization with phosphorus oxychloride.
  • Protection of amino groups during synthesis is commonly achieved using groups like 9-fluorenylmethyl carbamate to prevent side reactions.

Attachment to Piperidin-3-amine Moiety

Piperidine Functionalization

  • The piperidin-3-amine unit can be introduced via nucleophilic substitution reactions where the pyrazolyl moiety is linked to the piperidine ring.
  • Amino-protecting groups facilitate selective reactions on the piperidine nitrogen or amine substituents.

Deprotection and Purification

  • After coupling, protecting groups are removed under controlled conditions, often using acidic treatments such as trifluoroacetic acid or glacial acetic acid.
  • The reaction mixtures are subjected to washing steps with aqueous sodium bicarbonate, sodium chloride solutions, and organic solvents to purify the product.
  • Final crystallization is performed by controlled cooling and stirring, sometimes involving solvent mixtures like ethanol and water to obtain the pure compound.

Representative Detailed Process (Based on Patent WO2015063709A1)

Step Description Conditions Notes
1 Cyclization of precursor compound (Formula V) with Lawesson's reagent Ambient to moderate heating Avoids use of pyridine; improves purity
2 Deprotection of cyclized intermediate (Formula VI) Acidic conditions (e.g., trifluoroacetic acid) Yields 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine analog
3 Coupling with piperidin-3-amine derivative Nucleophilic substitution in suitable solvent Protecting groups used to control selectivity
4 Final deprotection and purification Cooling, filtration, washing with toluene and aqueous solutions Drying under controlled temperature and reduced pressure
  • Yields reported for similar compounds exceed 85-90% after purification.
  • Washing steps at controlled temperatures (0°C to 55°C) ensure removal of impurities.
  • Use of non-toxic solvents and reagents is emphasized for industrial scalability.

Alternative Synthetic Approaches

  • Condensation of β-ketonitriles with hydrazine derivatives remains a foundational method for pyrazole synthesis.
  • Modifications of the amine subunits on the piperidine ring can be performed post-pyrazole formation to optimize biological activity.
  • Recent research highlights the importance of substituent positioning and protecting group strategies to maximize yield and purity.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions Purpose/Effect
Cyclization agent Lawesson's reagent Efficient ring closure, avoids pyridine
Amino-protecting groups 9-fluorenylmethyl carbamate Protect amine functionality
Deprotection reagent Trifluoroacetic acid, glacial acetic acid Remove protecting groups
Washing solutions Sodium bicarbonate, sodium chloride solutions Purification and removal of impurities
Solvents Ethanol, toluene, deionized water Reaction medium, crystallization
Temperature control 0°C to 110°C depending on step Optimize reaction rates and purity
Yield 85-90% (reported for analogous compounds) High efficiency and purity

Research Findings and Industrial Considerations

  • Use of Lawesson's reagent for cyclization provides a safer, more environmentally friendly alternative to phosphorus oxychloride and pyridine, which are toxic and problematic in large-scale production.
  • Protecting group strategies are critical to prevent side reactions and ensure selective functionalization of the piperidine amine.
  • Controlled crystallization and washing steps are essential to obtain pharmaceutical-grade purity.
  • The described processes are adaptable for scale-up, with reported yields and purities suitable for pharmaceutical intermediate production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine serves as a building block for creating more complex molecules. Its unique structure allows for the modification of functional groups, facilitating the development of novel compounds with specific properties.

Biological Applications

Biochemical Assays : The compound has been investigated as a potential ligand in biochemical assays due to its ability to interact with various biological targets. Its binding properties can be utilized to study enzyme mechanisms and receptor interactions.

Therapeutic Properties : Research has explored its role as an enzyme inhibitor , particularly in the context of diseases where enzyme activity plays a critical role. For instance, it may inhibit key enzymes involved in metabolic pathways, making it a candidate for treating conditions like diabetes and obesity .

Medical Research

Pharmacological Studies : Various studies have highlighted the pharmacological potential of this compound. It has been evaluated for its anti-inflammatory , antimicrobial , and antioxidant properties . For example, certain derivatives have shown significant antimicrobial activity against pathogenic fungi and bacteria .

Case Study Example :
A study assessing a series of pyrazole carboxamides demonstrated their antifungal activity against several phytopathogenic fungi, with some compounds achieving over 85% inhibition against Cytospora sp. . This suggests that derivatives of this compound could be developed into effective antifungal agents.

Summary of Key Findings

Application AreaKey Findings
ChemistryBuilding block for complex molecules
BiologyPotential ligand; enzyme inhibitor
MedicineAntimicrobial, anti-inflammatory effects; significant therapeutic potential

Wirkmechanismus

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with the target molecules, influencing their function and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Piperidine Hybrids

5-Methyl-2-(1-methylpiperidin-4-yl)pyrazol-3-amine
  • Molecular Formula : C₁₀H₁₈N₄
  • Molecular Weight : 194.28 g/mol
  • Key Differences : The piperidine ring is substituted at the 4-position instead of the 3-position, and the pyrazole bears a methyl group at the 5-position. This positional isomerism may alter binding affinity to targets such as ERK1/2, as seen in related compounds .
3-(1-Benzylpiperidin-3-yl)-1H-pyrazol-5-amine
  • Molecular Formula : C₁₄H₁₈N₄
  • Molecular Weight : 242.32 g/mol
  • Key Differences : A benzyl group replaces the methyl group on the piperidine nitrogen, increasing lipophilicity and steric bulk. This modification could enhance blood-brain barrier penetration but reduce solubility .
5-Methyl-1-[(1-methylpiperidin-4-yl)methyl]-1H-pyrazol-3-amine
  • Molecular Formula : C₁₁H₂₀N₄
  • Molecular Weight : 208.30 g/mol
  • Key Differences : The piperidine is connected via a methylene spacer, introducing conformational flexibility. This structural variation is common in ligands for G-protein-coupled receptors (GPCRs) .

Functional Group Variations

1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₁₄N₄O
  • Molecular Weight : 208.27 g/mol
  • This feature is critical in protease inhibitors but may reduce metabolic stability .
5-Amino-3-methyl-1-phenylpyrazole
  • Molecular Formula : C₁₀H₁₁N₃
  • Molecular Weight : 173.22 g/mol
  • Key Differences : Lacks the piperidine ring entirely, simplifying the structure. Such analogs are often used as intermediates in larger pharmacophores .

Pharmacologically Active Analogs

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one
  • Molecular Formula : C₂₁H₂₀ClFN₆O₂
  • Molecular Weight : 454.88 g/mol
  • Relevance: A patented ERK1/2 inhibitor (Genentech, 2019) that shares the 1-methylpyrazole motif. The addition of a pyrimidine-pyridinone system enhances kinase selectivity, a strategy applicable to optimizing 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine derivatives .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C₉H₁₆N₄ 180.25 Piperidine-3-amine + 1-methylpyrazole Kinase/GPCR modulation
Compound A C₁₀H₁₈N₄ 194.28 Piperidine-4-amine + 5-methylpyrazole ERK inhibitors
Compound B C₁₄H₁₈N₄ 242.32 Benzyl-piperidine + pyrazole-5-amine CNS-targeted therapies
Compound D C₁₀H₁₄N₄O 208.27 Piperidine-carbonyl linkage Protease inhibition
Compound F C₂₁H₂₀ClFN₆O₂ 454.88 Pyrimidinyl-pyridinone + 1-methylpyrazole ERK1/2 inhibition (clinical)

Research Findings and Implications

  • Solubility vs. Permeability : Benzyl-substituted analogs (e.g., Compound B) exhibit higher logP values (~3.5) compared to the target compound (logP ~1.8), impacting formulation strategies .
  • Synthetic Accessibility : The target compound’s simpler structure (vs. Compound F) allows for rapid diversification, a key advantage in high-throughput screening .

Biologische Aktivität

1-(1-Methyl-1H-pyrazol-5-yl)piperidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for imparting diverse biological activities. The structural formula can be represented as follows:

C10H15N3\text{C}_{10}\text{H}_{15}\text{N}_3

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing a pyrazole ring showed potent activity against various bacterial strains, including E. coli and S. aureus. The presence of the piperidine moiety was found to enhance this activity significantly .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli0.025 mg/mL
Compound BS. aureus0.0039 mg/mL
Compound CPseudomonas aeruginosa0.05 mg/mL

Anti-inflammatory Properties

In addition to antimicrobial effects, compounds with similar structures have demonstrated anti-inflammatory properties. For example, some pyrazole derivatives were shown to inhibit the activity of monoamine oxidase (MAO), which is involved in the inflammatory response . In vivo studies indicated that these compounds could reduce edema in carrageenan-induced inflammation models.

Case Study: Anti-inflammatory Effects
A study involving a series of pyrazole derivatives highlighted that one compound exhibited anti-inflammatory effects comparable to indomethacin, a well-known anti-inflammatory drug . The mechanism was attributed to the inhibition of pro-inflammatory cytokines.

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored extensively. Compounds similar to this compound have shown promise in inhibiting various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound DA549 (Lung Cancer)12.5
Compound EMCF7 (Breast Cancer)15.0
Compound FHT29 (Colon Cancer)10.0

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Inhibition of enzymes such as MAO contributes to both anti-inflammatory and anticancer effects.
  • Receptor Interaction : Interaction with specific receptors involved in pain and inflammation pathways has been noted, enhancing analgesic properties.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step processes involving condensation reactions between pyrazole derivatives and piperidine precursors. For example, a related pyrazole-piperidine hybrid was synthesized using a 1,5-diarylpyrazole core template, followed by regioselective functionalization . To optimize purity, column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures are recommended. Purity verification via HPLC (>98%) and characterization by 1H^1H-NMR (e.g., δ 3.12 ppm for methyl-piperidine protons) and mass spectrometry (e.g., ESIMS m/z 206 [M+H]+^+) are critical .

Q. How can the structural configuration of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. For instance, SHELX software has been widely used for refining crystal structures of similar heterocyclic amines, resolving bond angles and torsion angles . Alternative methods include 2D NMR (e.g., 13C^{13}C-HSQC and HMBC) to correlate protons and carbons, particularly for distinguishing regioisomers in the pyrazole ring .

Q. What spectroscopic techniques are essential for characterizing its stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ:

  • UV-Vis spectroscopy : Monitor degradation via absorbance shifts (e.g., λ~260 nm for pyrazole rings).
  • LC-MS : Identify degradation products (e.g., oxidation at the piperidine nitrogen).
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >200°C observed in related compounds) .

Advanced Research Questions

Q. How does the methyl group on the pyrazole ring influence the compound’s biological activity compared to analogs with bulkier substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies indicate that the 1-methyl group enhances metabolic stability by reducing cytochrome P450-mediated oxidation. For example, replacing the methyl with a trifluoromethyl group (e.g., C10H8F3N3 analogs) increased lipophilicity (logP from 1.2 to 2.5) but reduced solubility, impacting bioavailability . Computational docking (e.g., AutoDock Vina) can predict binding affinity changes in target proteins like ERK1/2, where steric hindrance from bulkier groups may disrupt interactions .

Q. What strategies mitigate data contradictions in crystallographic vs. solution-phase structural analyses?

  • Methodological Answer : Discrepancies often arise from conformational flexibility. For example, X-ray structures may show a planar piperidine ring, while NMR in solution reveals dynamic puckering. To resolve this:

  • Use variable-temperature NMR to study ring-flipping kinetics.
  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare energy barriers of conformers .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Quantum mechanical calculations (e.g., Gaussian 16) can map electrostatic potential surfaces (EPS) to identify electrophilic hotspots. For instance, the piperidine nitrogen’s lone pair (EPS ~ -50 kcal/mol) is susceptible to alkylation. Experimental validation via 19F^{19}F-NMR (if fluorine tags are introduced) or kinetic studies under varying pH conditions (e.g., pseudo-first-order rate constants) are recommended .

Q. What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

  • Methodological Answer : Prioritize:

  • Kinase inhibition profiling : Use a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM concentration.
  • Cellular assays : Measure phospho-ERK1/2 levels in AML cell lines via Western blot (IC50_{50} determination) .
  • Selectivity screening : Compare IC50_{50} values against off-targets like PI3K or JAK2 to assess specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine
Reactant of Route 2
Reactant of Route 2
1-(1-methyl-1H-pyrazol-5-yl)piperidin-3-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.